N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chlorobenzamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chlorobenzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted at the 1-position with a benzenesulfonyl group and at the 7-position with a 2-chlorobenzamide moiety. The benzenesulfonyl group may enhance metabolic stability and solubility in polar solvents, while the 2-chlorobenzamide substituent could influence lipophilicity and receptor-binding affinity.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-13-12-16-7-6-14-25(21(16)15-17)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPDKSAAMYIZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The benzenesulfonyl group is then introduced via sulfonylation, using benzenesulfonyl chloride and a base such as pyridine or triethylamine. Finally, the chlorobenzamide moiety is attached through an amide coupling reaction, often employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ alternative catalysts and solvents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the chlorobenzamide moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Azide or thiol-substituted benzamides.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzenesulfonyl group can interact with amino acid residues in the enzyme, while the tetrahydroquinoline ring provides additional binding affinity. This compound may also generate reactive oxygen species (ROS) that contribute to its antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs from literature and commercial catalogs:
Key Differences and Implications
Substituent Effects: The benzenesulfonyl group in the target compound likely improves solubility in ionic liquids compared to the diazenyl-cyanoethyl group in the analog from , which is tailored for spectroelectrochemical studies .
Biological Activity: Tetrahydroquinoline derivatives with carbamate groups (e.g., N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate) are often used as protease inhibitors, whereas sulfonyl and chlorobenzamide substituents in the target compound suggest kinase or GPCR modulation .
Research Findings and Limitations
- Electrochemical Applications: Tetrahydroquinoline analogs with diazenyl groups (e.g., 4-{2-[1-(2-cyanoethyl)-tetrahydroquinolin-6-yl]diazenyl}benzonitrile) exhibit utility in nonlinear spectroscopy and Au electrodeposition, but the target compound’s benzamide and sulfonyl groups may limit such applications .
- Pharmacological Potential: The structural similarity to N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate suggests possible antimicrobial or anti-inflammatory activity, though empirical validation is needed .
- Knowledge Gaps: Direct data on the target compound’s solubility, stability, and bioactivity are absent in available literature, necessitating further experimental studies.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chlorobenzamide is a complex organic compound that belongs to the sulfonamide class. Its unique structure features a benzenesulfonyl group linked to a tetrahydroquinoline moiety and a chlorobenzamide group, which suggests potential biological activities relevant to medicinal chemistry.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes sulfonylation of 1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The resulting intermediate can then be reacted with 2-chlorobenzoyl chloride to form the final product.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound's sulfonamide group is known for its role in inhibiting specific enzymes involved in bacterial cell wall synthesis and other biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes such as carbonic anhydrase isozymes, which are critical in several physiological processes.
- DNA Interaction: The tetrahydroquinoline moiety may intercalate with DNA or interact with proteins, affecting their function and potentially leading to cytotoxic effects against cancer cells.
Biological Assays and Findings
Research on similar compounds has shown significant biological activities that can be extrapolated to this compound. Key findings include:
| Activity Type | Description |
|---|---|
| Antimicrobial Activity | Exhibits inhibition against bacterial strains due to its sulfonamide structure. |
| Anticancer Properties | Potential cytotoxic effects observed in cell line studies targeting cancer cells. |
| Enzyme Inhibition | Inhibits carbonic anhydrase and other enzymes critical in metabolic pathways. |
Case Studies
- Antimicrobial Studies : A study demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily through the inhibition of folate synthesis pathways.
- Cytotoxicity Assays : In vitro assays indicated that compounds with similar structures showed promising cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), suggesting that this compound may have similar properties.
- Enzyme Binding Studies : Research indicated that sulfonamides can bind effectively to carbonic anhydrase isozymes, leading to competitive inhibition which could be beneficial in treating conditions like glaucoma or edema.
Comparative Analysis
To understand the uniqueness of this compound better, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline | Lacks chlorobenzamide group | Antimicrobial activity |
| N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl] | Contains phenylsulfonyl group | Anticancer properties |
| N-[1-(benzenesulfonyl)-3-methylbenzamide] | Contains methylbenzamide instead of chlorobenzamide | Varies; less studied |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
